2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid
Overview
Description
2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound with the CAS Number: 1311316-26-3 . It has a molecular weight of 239.18 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring attached to a difluorophenyl group and an acetic acid group . The InChI key for this compound is provided .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Physical-Chemical Properties : One study focused on the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are related to the oxazolyl-acetic acid structure. These compounds showed potential for various biological activities and as intermediates in the synthesis of other complex structures (Salionov, 2015).
Intermediate for Synthesis of Amino Acids : Another research demonstrated the use of related oxazolidinyl-acetic acid derivatives as intermediates for synthesizing various natural and non-natural α-amino acids and their derivatives (Burger et al., 1992).
Oxazolyl-acetic Acids as Aldose Reductase Inhibitors : A study synthesized and tested 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. Some derivatives showed high inhibitory potency and potential for preventing cataract development (La Motta et al., 2008).
Preparation for Various Chemical Transformations : Research has been conducted on the convenient synthesis of previously unknown oxazolyl-acetic acids and their derivatives, highlighting their suitability for subsequent chemical transformations (Pil'o et al., 2010).
Biological Activities and Structural Studies : Several studies have been conducted to synthesize related compounds and evaluate their antimicrobial and antiviral activities, as well as to conduct structural studies via methods like X-ray diffraction (Patel & Shaikh, 2011); (Şahin et al., 2014).
Potential in Biologically Active Molecules : The charge density and molecular structure of biologically active molecules, including those with oxazolyl-acetic acid structures, have been a subject of research, emphasizing their potential in biological systems (Wang et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(3,4-difluorophenyl)-1,3-oxazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-8-2-1-6(3-9(8)13)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCROMDBZGXPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253032 | |
Record name | 4-Oxazoleacetic acid, 2-(3,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-26-3 | |
Record name | 4-Oxazoleacetic acid, 2-(3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazoleacetic acid, 2-(3,4-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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